![molecular formula C19H16N4O2 B242342 4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazo[1,2-a]pyrazine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of various enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential anticancer and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one. One of the future directions is to study the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods for this compound could lead to its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. This compound has been studied for its anticancer and anti-inflammatory properties, and it has been found to inhibit the growth of various cancer cell lines and reduce inflammation in animal models. Although the mechanism of action of this compound is not fully understood, further studies are needed to understand its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 4-methoxyaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride to obtain the intermediate compound. The intermediate compound is then reacted with cyclohexane-1,3-dione in the presence of potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one in scientific research are vast. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C19H16N4O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H16N4O2/c1-25-16-8-4-14(5-9-16)21-19-18(13-2-6-15(24)7-3-13)22-17-12-20-10-11-23(17)19/h2-12,20,22H,1H3 |
InChI-Schlüssel |
WWEMBBGXRVLOGB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42 |
SMILES |
COC1=CC=C(C=C1)N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42 |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


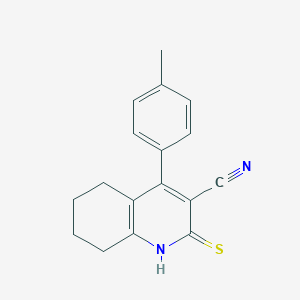

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
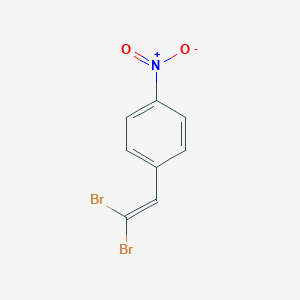
![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
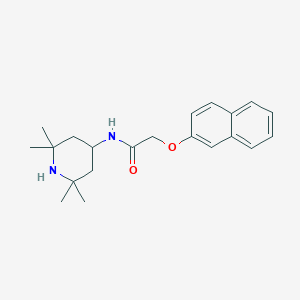
![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
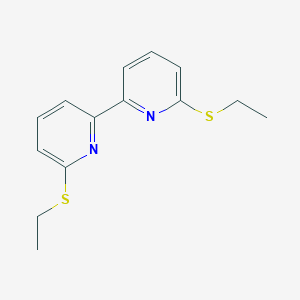

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
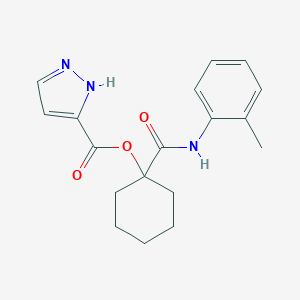
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
